molecular formula C10H16N2O2S B13199575 3-Methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}butanoic acid

3-Methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}butanoic acid

Cat. No.: B13199575
M. Wt: 228.31 g/mol
InChI Key: YRENBAWBOHWNLK-UHFFFAOYSA-N
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Description

3-Methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}butanoic acid is a complex organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}butanoic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Amino Group: The amino group can be introduced by reacting the thiazole derivative with an appropriate amine under controlled conditions.

    Formation of the Butanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-Methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}butanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring and amino group play crucial roles in binding to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}butanoic acid
  • 3-Methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid
  • 3-Methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}pentanoic acid

Uniqueness

3-Methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}butanoic acid is unique due to its specific structure, which combines a thiazole ring with a butanoic acid moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

3-methyl-2-[(2-methyl-1,3-thiazol-4-yl)methylamino]butanoic acid

InChI

InChI=1S/C10H16N2O2S/c1-6(2)9(10(13)14)11-4-8-5-15-7(3)12-8/h5-6,9,11H,4H2,1-3H3,(H,13,14)

InChI Key

YRENBAWBOHWNLK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CNC(C(C)C)C(=O)O

Origin of Product

United States

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